molecular formula C18H26N2O4 B2360158 (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane CAS No. 881891-89-0

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Cat. No. B2360158
CAS RN: 881891-89-0
M. Wt: 334.416
InChI Key: AVUVRCBRFPDMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” is a cyclic compound with potential applications in various fields of research and industry. It is also known as benzyl tert-butyl ((1R,3S)-cyclopentane-1,3-diyl)dicarbamate . The compound contains a total of 51 bonds, including 25 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 2 (thio-) carbamates (aliphatic) .


Molecular Structure Analysis

The molecular formula of “(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” is C18H26N2O4 . The InChI code for the compound is 1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 .


Physical And Chemical Properties Analysis

“(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” has a molecular weight of 334.42 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of β, γ-Diamino Acids

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is utilized in the synthesis of various diastereomeric amino acids. For instance, compounds like N-Boc-2-amino-3-hydroxy-1-phenylbutane were converted to N3-Boc-3, 4-diaminopentanoic acid through SN2 type substitution, illustrating the compound's role in producing complex amino acids (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).

Peptide Formation and Structural Studies

The compound aids in the synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids. These amino acids are crucial for studying the conformations of peptide backbones and cyclohexane rings of amino acid residues, significantly contributing to peptide chemistry research (Hirata, Ueda, Oba, Doi, Demizu, Kurihara, Nagano, Suemune, & Tanaka, 2015).

Amino Acid Derivative Synthesis

It plays a key role in synthesizing various amino acid derivatives. For instance, Boc- and Cbz-NCAs and N,N- bis (alkoxycarbonyl) amino acid fluorides have been prepared using this compound, demonstrating its versatility in producing activated amino acid derivatives (Šavrda, Chertanova, & Wakselman, 1994).

Enzyme Inhibition Studies

The compound is used in studying enzyme inhibitors. Cycloleucine and its derivatives, synthesized from compounds like (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, serve as competitive inhibitors in the synthesis of S-adenosyl-L-methionine by various enzymes (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Asymmetric Catalytic Synthesis

This compound is instrumental in the asymmetric catalytic synthesis of N-protected 1,2-amino alcohols. The reactions involving this compound are carried out under room temperature, demonstrating its application in environmentally friendly synthesis processes (Bartoli, Bosco, Carlone, Locatelli, Melchiorre, & Sambri, 2004).

Biological Activity Research

It is utilized in synthesizing biologically active substances, such as sperabillin C and (R)-GABOB. This highlights its importance in the field of bioactive molecule synthesis and pharmacological research (Hashiguchi, Kawada, & Natsugari, 1992).

Safety and Hazards

“(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” is classified under the GHS07 hazard class . The compound has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVRCBRFPDMCW-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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